Silane, benzo[b]selenophene-2-yltrimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, benzo[b]selenophene-2-yltrimethyl- typically involves the cyclization of specific precursors. One common method is the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with N-selenocyanate-succinimide, which is formed in situ . This reaction proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods
the general principles of organoselenium compound synthesis, such as the use of catalytic systems and optimization of reaction conditions, are likely to be applied in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Silane, benzo[b]selenophene-2-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Nucleophilic substitution reactions are common, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields selenoxides, while reduction produces selenides .
Scientific Research Applications
Silane, benzo[b]selenophene-2-yltrimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of silane, benzo[b]selenophene-2-yltrimethyl- involves its interaction with molecular targets and pathways within cells. It is known to induce oxidative stress in cancer cells, leading to apoptosis. The compound’s antioxidant properties also play a role in its biological activity, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-yltrimethylsilane: Similar in structure but contains sulfur instead of selenium.
Benzo[b]furan-2-yltrimethylsilane: Contains oxygen instead of selenium.
Uniqueness
Silane, benzo[b]selenophene-2-yltrimethyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit higher biological activity compared to their sulfur or oxygen analogs .
Properties
IUPAC Name |
1-benzoselenophen-2-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14SeSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMVHYYUPUSFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2[Se]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14SeSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440057 | |
Record name | Silane, benzo[b]selenophene-2-yltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152554-88-6 | |
Record name | Silane, benzo[b]selenophene-2-yltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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